5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine
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Overview
Description
5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. These compounds are known for their diverse pharmacological activities and are of significant interest in medicinal chemistry due to their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine typically involves the annulation of a thiazole ring to a pyridine core. One common method involves the reaction of a pyridine derivative with a thiazole precursor under specific conditions. For instance, the condensation of thiazolidinone with aldehydes followed by a Michael addition can yield the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for thiazolo[5,4-b]pyridines often employ multicomponent reactions that are efficient and environmentally friendly. These methods can include the use of catalysts and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the thiazolo[5,4-b]pyridine scaffold .
Scientific Research Applications
5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: It is being investigated for its potential therapeutic applications, such as anticancer and anti-inflammatory agents.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals
Mechanism of Action
The mechanism of action of 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Benzyloxy-2-chlorothiazolo[5,4-b]pyridine include other thiazolo[5,4-b]pyridines and their derivatives. These compounds share a similar core structure but may have different substituents that can alter their properties and activities .
Uniqueness
What sets this compound apart from other similar compounds is its unique combination of substituents, which can confer specific biological activities and chemical reactivity. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H9ClN2OS |
---|---|
Molecular Weight |
276.74 g/mol |
IUPAC Name |
2-chloro-5-phenylmethoxy-[1,3]thiazolo[5,4-b]pyridine |
InChI |
InChI=1S/C13H9ClN2OS/c14-13-15-10-6-7-11(16-12(10)18-13)17-8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
OXWMHBXTLFZNEK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC3=C(C=C2)N=C(S3)Cl |
Origin of Product |
United States |
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